N-phenyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-phenyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom The phenyl group attached to the nitrogen atom and the carboxamide group at the second position of the pyrrole ring make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole with phenyl isocyanate. The reaction is usually carried out under mild conditions, often at room temperature, in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:
Pyrrole+Phenyl isocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-phenyl-1H-pyrrole-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-phenyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include inhibition of signal transduction processes or interference with DNA replication in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1H-pyrrole-3-carboxamide
- N-benzyl-1H-pyrrole-2-carboxamide
- 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Uniqueness
N-phenyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted applications.
Properties
CAS No. |
4778-75-0 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-phenyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-8,12H,(H,13,14) |
InChI Key |
MZPAQCAPWLAKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
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